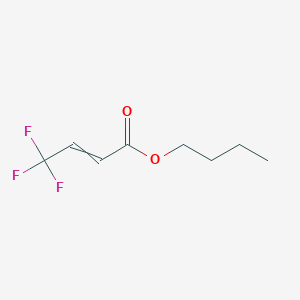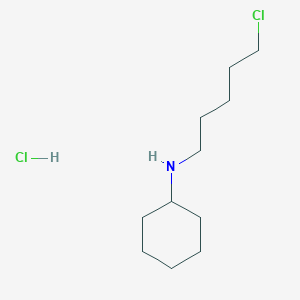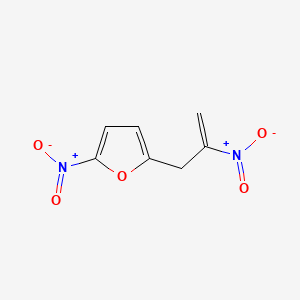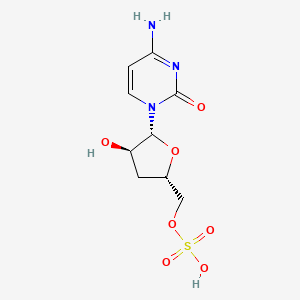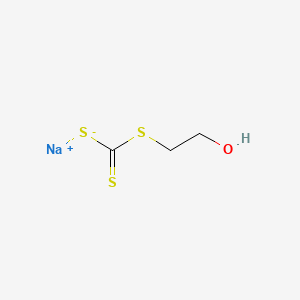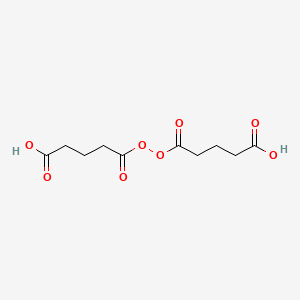
Pentanoic acid, 5,5'-dioxybis[5-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentanoic acid, 5,5’-dioxybis[5-oxo-] can be synthesized through the oxidation of glutaric acid derivatives. One common method involves the reaction of glutaric acid with hydrogen peroxide under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the peroxide bond.
Industrial Production Methods
Industrial production of pentanoic acid, 5,5’-dioxybis[5-oxo-] follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and concentration of reactants, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Pentanoic acid, 5,5’-dioxybis[5-oxo-] undergoes various chemical reactions, including:
Oxidation: The peroxide bond in the compound makes it susceptible to further oxidation, leading to the formation of higher oxidation state products.
Reduction: Reduction of the peroxide bond can yield the corresponding alcohols or ketones.
Substitution: The carboxylic acid groups can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alcohols or amines in the presence of catalysts (e.g., sulfuric acid) are employed.
Major Products
Oxidation: Higher oxidation state products, such as carboxylic acids or ketones.
Reduction: Alcohols or ketones.
Substitution: Esters or amides.
Aplicaciones Científicas De Investigación
Pentanoic acid, 5,5’-dioxybis[5-oxo-] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role as an oxidizing agent.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of pentanoic acid, 5,5’-dioxybis[5-oxo-] involves its ability to act as an oxidizing agent. The peroxide bond can undergo homolytic cleavage, generating free radicals that can initiate various chemical reactions. These free radicals can interact with molecular targets, leading to the formation of new chemical bonds and the modification of existing ones.
Comparación Con Compuestos Similares
Similar Compounds
Glutaric acid: A precursor in the synthesis of pentanoic acid, 5,5’-dioxybis[5-oxo-].
Adipic acid: Another dicarboxylic acid with similar chemical properties.
Succinic acid: A related compound with a shorter carbon chain.
Uniqueness
Pentanoic acid, 5,5’-dioxybis[5-oxo-] is unique due to its peroxide bond, which imparts distinct chemical reactivity compared to other dicarboxylic acids. This unique structure makes it valuable in specific chemical reactions and applications.
Propiedades
Número CAS |
10195-54-7 |
|---|---|
Fórmula molecular |
C10H14O8 |
Peso molecular |
262.21 g/mol |
Nombre IUPAC |
5-(4-carboxybutanoylperoxy)-5-oxopentanoic acid |
InChI |
InChI=1S/C10H14O8/c11-7(12)3-1-5-9(15)17-18-10(16)6-2-4-8(13)14/h1-6H2,(H,11,12)(H,13,14) |
Clave InChI |
AZCJWTGZSWIVHV-UHFFFAOYSA-N |
SMILES canónico |
C(CC(=O)O)CC(=O)OOC(=O)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


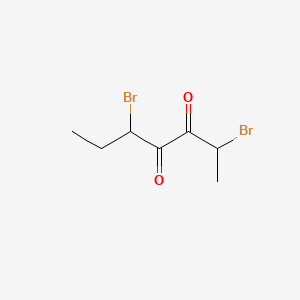

![1H-Pyrrole-2-carboxylic acid, 4-(4-chlorophenyl)-3-[3-[4-[4-[[[4-[[(1R)-3-(dimethylamino)-1-[(phenylthio)methyl]propyl]amino]-3-nitrophenyl]sulfonyl]amino]phenyl]-1-piperazinyl]phenyl]-5-ethyl-1-methyl-](/img/structure/B15175164.png)





